Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
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Overview
Description
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.162 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Products include azido or thiol derivatives of the original compound.
Oxidation: N-oxide derivatives are formed.
Reduction: De-brominated products are obtained.
Scientific Research Applications
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity . This compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-({5-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate
- tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-butyl N-({6-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate is unique due to the position of the bromine atom on the imidazo[1,2-a]pyridine ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C13H16BrN3O2 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-6-10-8-17-7-9(14)4-5-11(17)16-10/h4-5,7-8H,6H2,1-3H3,(H,15,18) |
InChI Key |
SMQAXMSPRSMGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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